Goniolactone C is a bioactive compound classified as a styrylpyrone derivative, belonging to a family of secondary metabolites known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and vascular biology. Goniolactone C is primarily extracted from the plant species Goniothalamus cheliensis, which is known for its medicinal properties.
Goniolactone C is sourced from the roots and barks of Goniothalamus cheliensis, a plant native to Southeast Asia. This species is part of the Annonaceae family, which is recognized for producing various bioactive compounds. Goniolactone C falls under the classification of styrylpyrone derivatives, characterized by a unique structural framework that includes a pyrone ring fused with a styryl group.
The synthesis of Goniolactone C can be achieved through several methodologies, including extraction from natural sources and total synthesis in the laboratory. The extraction process typically involves:
Goniolactone C has a complex molecular structure characterized by a styryl moiety connected to a pyrone ring. Its molecular formula is , with a molecular weight of approximately 272.29 g/mol. The structural elucidation is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its configuration and stereochemistry .
Goniolactone C participates in various chemical reactions that are essential for its biological activity. Notably, it has been shown to inhibit platelet-derived growth factor-BB-induced vascular smooth muscle cell proliferation, indicating its potential role in modulating cellular signaling pathways involved in proliferation and inflammation . The compound's reactivity can be attributed to the presence of functional groups that facilitate interactions with biological targets.
The mechanism of action of Goniolactone C involves its interaction with specific signaling pathways, particularly those related to cell proliferation and apoptosis. Research indicates that Goniolactone C specifically reduces the proliferation of vascular smooth muscle cells induced by platelet-derived growth factor-BB. This effect suggests that it may serve as an inhibitor of vascular remodeling processes associated with cardiovascular diseases .
Goniolactone C has significant potential in various scientific fields:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: